N-Benzylpiperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

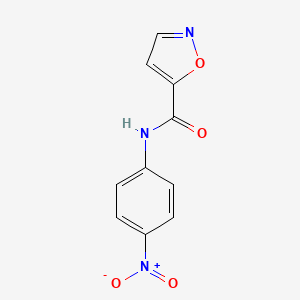

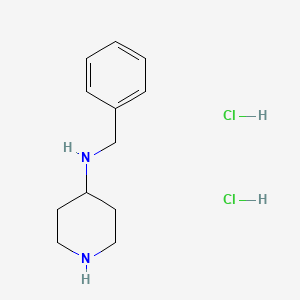

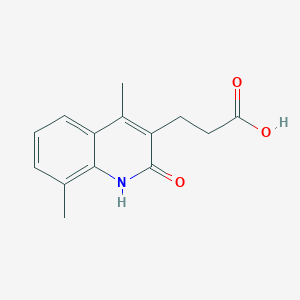

N-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the CAS Number: 871112-83-3 . It has a molecular weight of 263.21 . The IUPAC name for this compound is N-benzyl-N-(4-piperidinyl)amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-14H,6-10H2;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications

Alzheimer's Disease Treatment Research

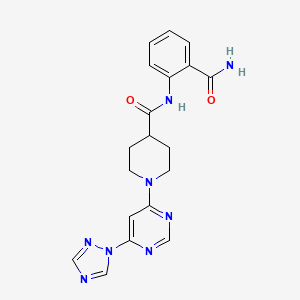

N-Benzylpiperidin-4-amine derivatives have been investigated for their potential in treating Alzheimer's disease (AD). For example, a study by Mohamed et al. (2012) explored 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted therapeutic properties against AD. These compounds were evaluated for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The study identified N(2)-(1-benzylpiperidin-4-yl)-N(4)-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine as a promising candidate due to its dual cholinesterase inhibition, Aβ-aggregation reduction, and BACE-1 inhibitory profile, along with good cell viability in neuroblastoma cells (Mohamed et al., 2012).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of various compounds using N-Benzylpiperidin-4-amine as a precursor. For instance, Mayavel et al. (2015) reported the solvent-free synthesis of E-imines, including (E)-N-(substituted benzylidene)1-benzylpiperidin-4-amines, through SiO2-H3PO4 catalyzed condensation. The study also included spectral correlations and XRD structure analysis of these compounds (Mayavel et al., 2015).

N-Heterocyclization Studies

Fujita et al. (2006) researched the iridium-catalyzed N-heterocyclization of primary amines with diols, focusing on N-Benzylpiperidine. This study is significant in the context of synthesizing biologically active products and exploring new synthetic methods for N-heterocyclic compounds (Fujita et al., 2006).

Development of GluN2B Receptor Ligands

A study by Thum et al. (2018) involved replacing the 4-benzylpiperidine moiety with fluorinated ω-phenylalkylamino groups to develop novel GluN2B ligands for use in positron emission tomography. This research aimed to find new scaffolds that retain interaction with NMDA receptors containing the GluN2B subunit (Thum et al., 2018).

Cholinesterase and Monoamine Oxidase Dual Inhibitor

Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives based on N-Benzylpiperidin-4-amine, identifying them as dual inhibitors of cholinesterase and monoamine oxidase. This research contributes to the development of compounds for potential use in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Antibiofilm Agents

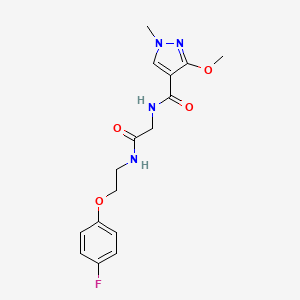

Sadashiva et al. (2022) synthesized N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines and evaluated them for their antibiofilm properties against Salmonella paratyphi, highlighting their potential as new chemical entities in combating foodborne illnesses (Sadashiva et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

N-Benzylpiperidin-4-amine dihydrochloride primarily targets the monoamine neurotransmitter system . It has a high selectivity for releasing dopamine and norepinephrine , with a 20- to 48-fold selectivity for releasing dopamine versus serotonin .

Mode of Action

The compound acts as a monoamine releasing agent . It interacts with the monoamine transporters, leading to the release of dopamine and norepinephrine into the synaptic cleft . This results in increased levels of these neurotransmitters, which can enhance neurotransmission .

Biochemical Pathways

The increased levels of dopamine and norepinephrine can affect various biochemical pathways. For instance, dopamine is involved in the regulation of movement, reward, and the release of various hormones. The increased dopamine levels could therefore impact these functions . Norepinephrine plays a role in attention and responding actions in the brain. Thus, increased norepinephrine levels could lead to changes in these areas .

Pharmacokinetics

As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to increased levels of dopamine and norepinephrine . These changes can affect various brain functions, including movement, reward, attention, and hormonal regulation .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Benzylpiperidin-4-amine dihydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzyl chloride", "Piperidine", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with piperidine in ethanol to form N-benzylpiperidine.", "Step 2: N-benzylpiperidine is then reacted with ammonia in ethanol to form N-benzylpiperidin-4-amine.", "Step 3: N-benzylpiperidin-4-amine is then treated with hydrochloric acid to form N-benzylpiperidin-4-amine dihydrochloride.", "Step 4: The dihydrochloride salt can be isolated through filtration and washing with sodium hydroxide solution." ] } | |

CAS No. |

871112-83-3 |

Molecular Formula |

C12H19ClN2 |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

N-benzylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-14H,6-10H2;1H |

InChI Key |

RRCPGUUINZXTSO-UHFFFAOYSA-N |

SMILES |

C1CNCCC1NCC2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)

![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)

![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2794439.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)

![N-(5-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2794442.png)